![molecular formula C15H12Cl2N4S B029032 6-(2,6-Dichlorophenyl)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-imine CAS No. 185039-29-6](/img/structure/B29032.png)
6-(2,6-Dichlorophenyl)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-imine
Overview
Description
- This step involves the substitution reaction where the dichlorophenyl group is introduced using reagents like 2,6-dichlorobenzyl chloride under basic conditions.
Methylation and Thiolation:
- Methylation is achieved using methyl iodide (CH₃I) in the presence of a base.
- Thiolation involves the introduction of the methylthio group using reagents like methylthiol (CH₃SH) or dimethyl disulfide (CH₃SSCH₃).
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistency and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: Reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Studied for its electronic properties and potential as a ligand in coordination chemistry.
Biology and Medicine:
- Investigated for its anticancer properties, particularly its ability to inhibit tyrosine kinases involved in cancer cell proliferation .
- Potential applications in the treatment of other diseases involving abnormal cell growth.
Industry:
- Potential use in the development of pharmaceuticals and agrochemicals.
- Studied for its stability and reactivity, making it a candidate for various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(2,6-Dichlorophenyl)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-imine typically involves the following steps:
-
Formation of the Pyrido[2,3-d]pyrimidine Core:
- Starting with a suitable pyridine derivative, the core structure is formed through cyclization reactions.
- Common reagents include formamide derivatives and catalysts like phosphorus oxychloride (POCl₃).
Mechanism of Action
The compound exerts its effects primarily through the inhibition of tyrosine kinases, enzymes that play a crucial role in the signaling pathways of cell growth and differentiation. By binding to the ATP-binding site of these kinases, it prevents the phosphorylation of key proteins, thereby inhibiting cell proliferation and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
6-(2,6-Dichlorophenyl)-pyrido[2,3-d]pyrimidin-7(8H)-one: Similar structure but lacks the methylthio group, affecting its reactivity and biological activity.
8-Methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-imine: Lacks the dichlorophenyl group, which may reduce its potency as a kinase inhibitor.
Uniqueness:
Biological Activity
6-(2,6-Dichlorophenyl)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-imine is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound belongs to the pyrido[2,3-d]pyrimidine family, which is known for its diverse biological applications, including anticancer and antiviral properties.
Chemical Structure and Properties
- Molecular Formula : C₁₅H₁₁Cl₂N₃OS
- Molecular Weight : 352.24 g/mol
- CAS Number : 185039-46-7
The structure of this compound features a pyrido[2,3-d]pyrimidine core with distinct substituents that influence its biological activity. The dichlorophenyl and methylthio groups are critical for modulating its interaction with biological targets.
Antitumor Activity
Research indicates that compounds in the pyrido[2,3-d]pyrimidine class exhibit significant antitumor activity. Specifically, derivatives similar to this compound have been studied for their ability to inhibit tyrosine kinases, which are crucial in cancer cell signaling pathways.
Case Study :
A study demonstrated that related compounds effectively inhibited the growth of various cancer cell lines by targeting specific kinases involved in tumor proliferation. The structure-activity relationship (SAR) analysis revealed that modifications at the C5 and C6 positions significantly impacted potency against cancer cells .
Antiviral Properties
In addition to antitumor effects, pyrido[2,3-d]pyrimidines have shown promise as antiviral agents. The compound has been evaluated for its ability to inhibit viral replication through interference with viral polymerases.
Research Findings :
A comparative study highlighted that certain derivatives could inhibit Hepatitis C Virus (HCV) replication in vitro. These findings suggest that the compound may serve as a lead structure for developing new antiviral therapies .
The biological activity of this compound is primarily attributed to its ability to act as a ligand for various receptors involved in cell signaling. The presence of electron-withdrawing groups such as dichlorophenyl enhances its binding affinity to target proteins.
Data Table: Biological Activities and IC50 Values
Scientific Research Applications
Cancer Research
One of the primary applications of 6-(2,6-Dichlorophenyl)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-imine is its role as a tyrosine kinase inhibitor . Tyrosine kinases are enzymes that play a crucial role in the signaling pathways that regulate cell division and survival. Abnormalities in these pathways are often implicated in cancer.
Case Study: PD173955
The compound PD173955, which shares structural similarities with this compound, has been shown to inhibit various tyrosine kinases effectively. Research indicates that it can suppress tumor growth in specific cancer models by interrupting the downstream signaling pathways that promote cell proliferation and survival .
Neurodegenerative Diseases
Recent studies have suggested that compounds like this compound may also have applications in treating neurodegenerative diseases. The modulation of certain signaling pathways involved in neuronal survival could provide therapeutic benefits for conditions such as Alzheimer's disease.
Research Insights
Research indicates that inhibitors of specific kinases can enhance neuronal survival and reduce apoptosis in neuronal cells exposed to toxic agents. This suggests a potential therapeutic avenue for compounds with similar structures to this compound .
Infectious Diseases
There is emerging interest in the application of this compound class as potential antiviral agents. The ability of certain pyrido[2,3-d]pyrimidines to inhibit viral replication has been documented, suggesting that further research into this specific compound could yield valuable insights into its efficacy against viral pathogens.
Potential Mechanisms
The proposed mechanisms include interference with viral protein synthesis and disruption of viral entry into host cells. These mechanisms warrant further investigation to establish the efficacy and safety profile of this compound against various viral strains.
Comparative Applications Table
Q & A
Q. Basic: What are the foundational synthetic routes for 6-(2,6-Dichlorophenyl)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-imine?
Answer:
The synthesis typically involves a multi-step process:
Core Formation : Cyclization of precursors (e.g., α,β-unsaturated esters and aryl-substituted guanidines) under acidic or basic conditions to construct the pyridopyrimidine core .
Functionalization : Introduction of the 2-(methylthio) group via nucleophilic substitution or coupling reactions. For example, thiourea-mediated substitution at the C2 position under reflux conditions .
Purification : Use of reverse-phase high-performance liquid chromatography (RP-HPLC) to isolate the final product .
Key Reaction Conditions Table :
Step | Reagents/Conditions | Purpose | Yield |
---|---|---|---|
Cyclization | Ethanol, NaH, 80°C | Core formation | ~60-73% |
Thiolation | Thiourea, dry ethanol, reflux | Methylthio introduction | 65-73% |
Purification | RP-HPLC (acetonitrile/water) | Isolation | >95% purity |
Q. Basic: Which spectroscopic techniques are critical for characterizing this compound?
Answer:
1H/13C-NMR : Identifies proton environments and carbon frameworks. Key peaks include:
- Aromatic protons: δ 8.66 ppm (singlet, C5-H) .
- Methylthio group: δ 2.67 ppm (singlet, SCH3) .
HRMS : Confirms molecular formula (e.g., calculated [M]+: 352.0073; observed: 352.0074) .
X-ray Crystallography : Resolves ambiguous structural features (e.g., torsion angles in the pyridopyrimidine core) .
Derivative Design Table :
Position | Modification | Biological Impact | Reference |
---|---|---|---|
C2 | Sulfonyl group (-SO2CH3) | Increased solubility and kinase selectivity | |
C6 | Biphenyl substituent | Enhanced hydrophobic interactions |
Q. Advanced: How to analyze reaction mechanisms for key synthetic steps?
Answer:
- Kinetic Studies : Monitor intermediate formation via in situ FTIR or LC-MS to identify rate-limiting steps (e.g., cyclization vs. thiolation) .
- Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to map energy profiles for nucleophilic substitution at C2 .
- Isotope Effects : Compare reaction rates with deuterated vs. non-deuterated reagents to confirm mechanistic pathways .
Q. Basic: What purification methods ensure high-purity yields for this compound?
Answer:
- Recrystallization : Use ethanol/water mixtures (1:3 v/v) to remove unreacted starting materials .
- Column Chromatography : Employ silica gel with ethyl acetate/hexane (3:7) for intermediate purification .
- RP-HPLC : Final purification using C18 columns with acetonitrile gradients (>95% purity) .
Q. Advanced: How to address instability of intermediates during synthesis?
Answer:
- Protecting Groups : Use tert-butoxycarbonyl (Boc) groups to stabilize amine intermediates during cyclization .
- Low-Temperature Storage : Preserve sensitive intermediates (e.g., aldehydes) at -20°C under nitrogen .
- In Situ Quenching : Add scavengers (e.g., polymer-bound thiourea) to neutralize reactive byproducts .
Properties
IUPAC Name |
6-(2,6-dichlorophenyl)-8-methyl-2-methylsulfanylpyrido[2,3-d]pyrimidin-7-imine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N4S/c1-21-13(18)9(12-10(16)4-3-5-11(12)17)6-8-7-19-15(22-2)20-14(8)21/h3-7,18H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTGQGHKWGPQNFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=N)C(=CC2=CN=C(N=C21)SC)C3=C(C=CC=C3Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10445226 | |
Record name | 6-(2,6-Dichlorophenyl)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-imine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10445226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
185039-29-6 | |
Record name | 6-(2,6-Dichlorophenyl)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-imine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10445226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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